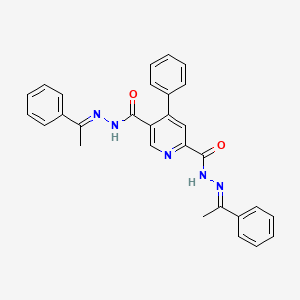
4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide, also known as H2P, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide has been shown to induce cell cycle arrest and apoptosis by inhibiting the activity of histone deacetylases (HDACs) and activating the p53 pathway. In Alzheimer's disease, 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a key role in the pathogenesis of the disease.
Biochemical and Physiological Effects
4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide has been shown to have various biochemical and physiological effects, depending on the context of its application. In cancer cells, 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide has been shown to decrease cell viability and induce cell death, while in normal cells, it has been shown to have minimal toxicity. In Alzheimer's disease, 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide has been shown to reduce amyloid-beta aggregation and improve cognitive function in animal models. In biochemistry, 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide has been used as a tool to study the binding affinity and selectivity of proteins and enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide has several advantages for use in lab experiments, including its high yield and purity, its ability to form MOFs with unique properties, and its potential as a drug candidate for cancer and Alzheimer's disease. However, 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide also has some limitations, such as its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide, including:
1. Further optimization of the synthesis method to improve yield and purity.
2. Investigation of the potential of 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide as a drug candidate for other diseases, such as Parkinson's disease and Huntington's disease.
3. Development of new MOFs based on 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide with enhanced properties, such as catalytic activity and gas storage capacity.
4. Study of the mechanism of action of 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide in more detail, including its interactions with specific enzymes and signaling pathways.
5. Investigation of the potential of 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide as a tool for the study of protein-protein interactions and enzyme kinetics.
Conclusion
In conclusion, 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide (4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide) is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method has been optimized to produce 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide with high yield and purity. 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide has been studied for its potential applications in materials science, medicinal chemistry, and biochemistry. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide has various biochemical and physiological effects, depending on the context of its application. It has several advantages for use in lab experiments but also has some limitations. There are several future directions for research on 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide, including further optimization of the synthesis method, investigation of its potential as a drug candidate for other diseases, and development of new MOFs based on 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide with enhanced properties.
Synthesemethoden
4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide can be synthesized through a condensation reaction between 2,5-pyridinedicarboxylic acid and 1-phenylethylidene-2-aminobenzene in the presence of a catalyst. The resulting compound is then treated with hydrazine hydrate to obtain 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide. This synthesis method has been optimized to produce 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide with high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide has been studied for its potential applications in various fields, including materials science, medicinal chemistry, and biochemistry. In materials science, 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with unique properties, such as high surface area and tunable pore size. In medicinal chemistry, 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide has been investigated as a potential drug candidate for the treatment of cancer and Alzheimer's disease. In biochemistry, 4-phenyl-N'~2~,N'~5~-bis(1-phenylethylidene)pyridine-2,5-dicarbohydrazide has been used as a probe to study the binding affinity and selectivity of proteins and enzymes.
Eigenschaften
IUPAC Name |
4-phenyl-2-N,5-N-bis[(E)-1-phenylethylideneamino]pyridine-2,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N5O2/c1-20(22-12-6-3-7-13-22)31-33-28(35)26-19-30-27(18-25(26)24-16-10-5-11-17-24)29(36)34-32-21(2)23-14-8-4-9-15-23/h3-19H,1-2H3,(H,33,35)(H,34,36)/b31-20+,32-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYOQWWXHZBDMW-XIBHFCPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=NC=C(C(=C1)C2=CC=CC=C2)C(=O)NN=C(C)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NC=C(C(=C1)C2=CC=CC=C2)C(=O)N/N=C(\C)/C3=CC=CC=C3)/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5-tert-butyl-2-methoxyphenyl)sulfonyl]morpholine](/img/structure/B5791564.png)
![2-[(mesitylamino)carbonyl]phenyl acetate](/img/structure/B5791576.png)
![1-(2-methoxyphenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5791577.png)
![6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5791588.png)



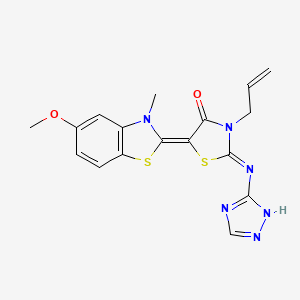
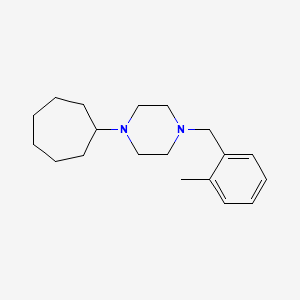
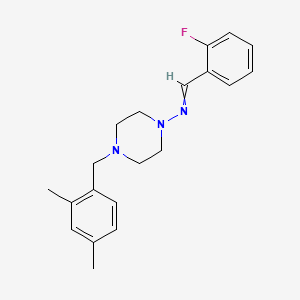
![N-cyclohexylthieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5791643.png)

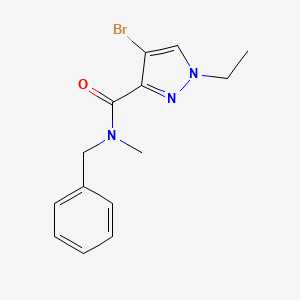
![N-(3-chlorophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5791673.png)